N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide

Structure-Activity Relationship Medicinal Chemistry Regioisomer Differentiation

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide (CAS 922598-66-1, molecular formula C20H18N2O2S, MW 350.44 g/mol) belongs to the chromeno[4,3-d]thiazole class of tricyclic heterocycles, which fuse a chromene (benzopyran) ring system with a thiazole ring. This scaffold is structurally superimposable on the 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold that has been validated as a new class of angiogenesis inhibitors with low-micromolar activity against HUVEC proliferation.

Molecular Formula C20H18N2O2S
Molecular Weight 350.44
CAS No. 922598-66-1
Cat. No. B2472564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide
CAS922598-66-1
Molecular FormulaC20H18N2O2S
Molecular Weight350.44
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)C
InChIInChI=1S/C20H18N2O2S/c1-12-7-8-14(13(2)9-12)10-18(23)21-20-22-19-15-5-3-4-6-16(15)24-11-17(19)25-20/h3-9H,10-11H2,1-2H3,(H,21,22,23)
InChIKeyBUGZLUSMQNBEHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide (CAS 922598-66-1): Compound Class and Baseline Characteristics


N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide (CAS 922598-66-1, molecular formula C20H18N2O2S, MW 350.44 g/mol) belongs to the chromeno[4,3-d]thiazole class of tricyclic heterocycles, which fuse a chromene (benzopyran) ring system with a thiazole ring . This scaffold is structurally superimposable on the 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold that has been validated as a new class of angiogenesis inhibitors with low-micromolar activity against HUVEC proliferation [1]. The target compound is distinguished by its 2,4-dimethylphenylacetamide side chain at the thiazole 2-position, a substitution pattern that modulates the electronic and steric properties of the core scaffold relative to its closest in-class analogs.

Why Generic Substitution Fails for N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide (CAS 922598-66-1)


Chromeno[4,3-d]thiazole derivatives cannot be treated as interchangeable chemical tools because subtle modifications to the phenylacetamide substituent produce distinct steric, electronic, and lipophilic profiles that govern target engagement. The 2,4-dimethylphenyl substitution pattern on the target compound creates a unique di-ortho/meta-substituted aryl system with a specific dihedral angle relative to the acetamide linker, differing fundamentally from the 2,5-dimethyl regioisomer and from the 4-isopropylphenyl analog (CAS 923386-35-0) . Furthermore, the oxygen-containing chromeno[4,3-d]thiazole core is electronically distinct from the sulfur-containing 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold for which antiangiogenic SAR has been established [1]. These structural differences translate into altered hydrogen-bonding capacity (1 donor, 4 acceptors for the target compound) and predicted physicochemical properties that preclude simple functional substitution in biological assays.

Quantitative Differentiation Evidence for N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide (CAS 922598-66-1) Against Closest Analogs


Regioisomeric Differentiation: 2,4-Dimethylphenyl vs. 2,5-Dimethylphenyl Substitution Pattern

The target compound bears a 2,4-dimethyl substitution on the phenylacetamide ring, whereas the closest commercially available analog (CAS 921810-14-2) bears a 2,5-dimethyl pattern. This regioisomeric shift alters the spatial orientation of the acetamide side chain relative to the chromeno[4,3-d]thiazole core, potentially affecting molecular recognition at biological targets . In related chromone-thiazole hybrid series, the position of methyl substituents on the aryl ring has been shown to modulate cytotoxic potency by altering both steric fit within hydrophobic binding pockets and the overall molecular dipole [1].

Structure-Activity Relationship Medicinal Chemistry Regioisomer Differentiation

Electronically Differentiated Core: Chromeno[4,3-d]thiazole (O-Bridge) vs. Thiochromeno[4,3-d]thiazole (S-Bridge)

The target compound contains a chromeno[4,3-d]thiazole core where the tricyclic system is bridged by an oxygen atom. This contrasts with the published 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold, where a sulfur atom occupies the bridging position. In the thiochromeno series, Bhat et al. (2013) reported that derivatives 37 and 43 inhibited HUVEC proliferation with low-micromolar potency and demonstrated antiangiogenic activity in an endothelial tube formation assay [1]. The O→S bioisosteric replacement alters ring electronics (O is more electronegative than S), hydrogen-bonding propensity, and molecular dipole, which are predicted to shift target selectivity profiles. The chromeno scaffold's oxygen bridge creates a more rigid, planar system with distinct π-stacking characteristics compared to the sulfur analog .

Angiogenesis Inhibition Scaffold Hopping Bioisosterism

Lipophilic Differentiation: 2,4-Dimethylphenyl vs. 4-Isopropylphenyl vs. Unsubstituted Phenyl Acetamide Side Chain

The 2,4-dimethylphenylacetamide side chain of the target compound provides a calculated lipophilicity profile that differs from the 4-isopropylphenyl analog (CAS 923386-35-0, MW 364.12 g/mol) and the unsubstituted phenylacetamide analog (CAS 681158-24-7, MW ~322 g/mol) [1]. The 2,4-dimethyl substitution introduces two methyl groups contributing approximately +1.0 to logP versus the unsubstituted phenyl, while the isopropyl analog (with three additional carbons) is predicted to be more lipophilic. For the related 8-nitro-4H-chromeno[4,3-d]thiazol-2-ylamine, the experimentally determined logP is 3.30 . The target compound's 2,4-dimethylphenyl group provides a balanced lipophilic profile—sufficient for membrane permeability without the excessive hydrophobicity that can lead to promiscuous binding or poor aqueous solubility.

Lipophilicity Drug-Likeness Physicochemical Profiling

Antibacterial Activity Contextualization: Chromene-Thiazole Hybrids vs. Arylazo-Substituted Analogs

Abdallah et al. (2023) demonstrated that chromene-thiazole hybrids possess significant antibacterial activity, with arylazo-substituted derivatives achieving MIC/MBC values as low as 1.9/3.9 μM against S. aureus and E. coli, and 4.0/16.1 μM against MRSA ATCC:33591—superior to the standard-of-care linezolid in certain strains [1]. While the target compound lacks the arylazo functionality present in those optimized hybrids, its chromeno[4,3-d]thiazole core provides the same foundational scaffold. The 2,4-dimethylphenylacetamide side chain may serve as a modifiable handle for further derivatization toward antimicrobial SAR exploration. The target compound's simpler substitution pattern (no azo groups) offers cleaner synthetic accessibility and potentially lower toxicity risk relative to arylazo-containing analogs, which can generate reactive metabolites [2].

Antimicrobial Resistance MRSA Chromene-Thiazole Hybrids

Acetylcholinesterase Inhibitor Class Context: Chromone-Thiazole Acetamide Scaffold Benchmarking

Sonmez et al. (2017) reported that 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (compound 6c) exhibited an AChE IC50 of 43 nM with a remarkable selectivity index of 4151.16 over butyrylcholinesterase (BuChE) [1]. This coumarin-thiazole-acetamide hybrid shares the thiazole-acetamide pharmacophore with the target compound but differs in the chromone attachment topology (the coumarin is linked at the thiazole 4-position, whereas the target compound's chromene is fused at the thiazole 4,5-positions). Separately, hydrazinyl thiazole-substituted chromones showed α-amylase inhibitory IC50 values of 2.186–3.405 μM (vs. acarbose IC50 = 1.9 μM) [2]. The target compound's unique chromeno[4,3-d]thiazole fusion topology creates a rigidified, planar architecture distinct from the more flexible thiazole-linked coumarins, potentially altering target selectivity profiles.

Acetylcholinesterase Inhibition Alzheimer's Disease Coumarin-Thiazole Hybrids

Anticancer Scaffold Validation: Chromeno-Thiopyrano-Thiazole Cytotoxicity Benchmarking

Hoidyk et al. (2022) synthesized seven chromeno[4',3':4,5]thiopyrano[2,3-d]thiazole derivatives and screened them for cytotoxic effects against mammalian leukemia, breast adenocarcinoma, glioblastoma, and pseudo-normal/normal cell lines [1]. The structurally related 4H-chromeno[4,3-d]thiazole core has also been associated with anticancer activity: bench-level studies on chromeno-thiazole derivatives report cytotoxicity with EC50 values in the low nanomolar range against T47D breast cancer cells for specific substitution patterns . The target compound's 2,4-dimethylphenylacetamide moiety provides a distinct steric and electronic environment at the thiazole 2-position compared to previously studied chromeno-thiazole anticancer derivatives, which have primarily explored benzamide and sulfonamide side chains.

Anticancer Activity Cytotoxicity Profiling Chromeno-Thiopyrano-Thiazole

Recommended Research and Industrial Application Scenarios for N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide (CAS 922598-66-1)


Angiogenesis Inhibitor Screening Campaigns – Scaffold-Hopping from Thiochromeno to Chromeno Core

The validated antiangiogenic activity of 4H-thiochromeno[4,3-d]thiazol-2-amine derivatives (low-μM HUVEC proliferation inhibition) establishes the tricyclic thiazole scaffold as a credible starting point. This compound, with its O-bridged chromeno core, can serve as a direct scaffold-hopping comparator in HUVEC proliferation and endothelial tube formation assays to determine whether the oxygen bioisostere retains, enhances, or redirects the antiangiogenic phenotype [1]. The 2,4-dimethylphenylacetamide side chain provides a distinct substitution vector for SAR expansion beyond the amine-based derivatives explored by Bhat et al. (2013).

Antimicrobial Resistance Drug Discovery – MRSA-Focused Chromene-Thiazole SAR

The chromene-thiazole scaffold has demonstrated efficacy against drug-resistant MRSA strains with MIC values superior to linezolid in optimized arylazo-substituted derivatives [1]. This compound, as a less-substituted analog lacking potentially toxic azo functionalities, is well-suited as a core scaffold for systematic antibacterial SAR exploration. Procurement for MIC determination against Gram-positive (S. aureus, MRSA, E. faecalis) and Gram-negative (E. coli, P. aeruginosa) panels, combined with cytotoxicity counter-screens on mammalian cells, would establish the selectivity window of the 2,4-dimethylphenylacetamide substitution pattern.

Kinase Inhibitor and CNS Target Screening – Serine Hydrolase and Cholinesterase Profiling

Thiazole-acetamide hybrids have achieved nanomolar AChE inhibition with exceptional selectivity over BuChE (Selectivity Index > 4000) [1]. The rigidified chromeno[4,3-d]thiazole core of the target compound offers a distinct topological presentation of the acetamide pharmacophore compared to flexible thiazole-linked coumarins. This compound has value as a screening candidate in cholinesterase panels, as well as broader serine hydrolase profiling (e.g., FAAH, MAGL) and kinase selectivity screening, where the planar, electron-rich chromeno-thiazole system may engage ATP-binding pockets differently than established scaffolds.

Chemical Biology Tool Compound Development – Fluorescent Probe Precursor

The chromeno[4,3-d]thiazole core is structurally related to coumarin fluorophores, and certain chromeno-thiazole derivatives have demonstrated fluorescence properties suitable for biochemical probe development [1]. The 2,4-dimethylphenylacetamide side chain provides a modifiable synthetic handle for further functionalization (e.g., alkyne/azide click chemistry handles, biotin conjugation). This compound can serve as a precursor for developing fluorescent or affinity-based probes targeting the biological pathways (angiogenesis, bacterial cell wall synthesis, cholinesterase enzymes) validated for the broader scaffold class.

Quote Request

Request a Quote for N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.